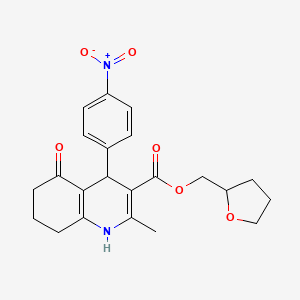
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring substituted with a propan-2-ylsulfanylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Propan-2-ylsulfanylpropoxy)naphthalene typically involves the reaction of naphthalene with a suitable propan-2-ylsulfanylpropoxy precursor under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications.
化学反応の分析
Types of Reactions
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Nitro-naphthalene or sulfonic acid derivatives.
科学的研究の応用
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(3-Propan-2-ylsulfanylpropoxy)naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to the active sites of enzymes, inhibiting their activity, or by interacting with cellular receptors, modulating signal transduction pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A naphthalene derivative with similar structural features.
1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol: Another compound with a naphthalene core and different substituents.
Uniqueness
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene is unique due to its specific propan-2-ylsulfanylpropoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural attributes can be leveraged for targeted chemical reactions and material development.
特性
IUPAC Name |
2-(3-propan-2-ylsulfanylpropoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-13(2)18-11-5-10-17-16-9-8-14-6-3-4-7-15(14)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCZCSMJDPRJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-(3-bromophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5049043.png)
![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B5049046.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5049051.png)
![(4-Methylpiperidino){2-[(4-nitrophenyl)sulfanyl]phenyl}methanone](/img/structure/B5049052.png)
![6-(2-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5049057.png)
![[3-(2,4-Dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate](/img/structure/B5049066.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5049067.png)

![ethyl 2-[3-[(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-cyanoethenyl]indol-1-yl]acetate](/img/structure/B5049088.png)
![Ethyl 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylate](/img/structure/B5049093.png)
![4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5049111.png)
![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)


